Unii-6F9N0FD3GS
Description
UNII-6F9N0FD3GS is a substance registered in the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system assigns Unique Ingredient Identifiers (UNIIs) to substances critical to medicine and translational research, ensuring regulatory-standard descriptions and structural clarity . The GSRS platform (accessible at GSRS Subset) allows researchers to query detailed physicochemical, biological, and regulatory data for such substances .
Properties
IUPAC Name |
5-[(2R)-2-[2-(2-hydroxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-13(20-9-10-25-16-6-4-3-5-15(16)21)11-14-7-8-17(24-2)18(12-14)26(19,22)23/h3-8,12-13,20-21H,9-11H2,1-2H3,(H2,19,22,23)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJUMNQLYUKWIH-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176223-30-6 | |
| Record name | Deethyl tamsulosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176223306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEETHYL TAMSULOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F9N0FD3GS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Unii-6F9N0FD3GS would likely follow similar synthetic routes as laboratory preparation but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Unii-6F9N0FD3GS can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and catalysts like palladium on carbon (Pd/C) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Unii-6F9N0FD3GS has several applications in scientific research, including:
Chemistry: Used as a reference compound in analytical studies to understand the behavior of Tamsulosin and its metabolites.
Biology: Studied for its effects on cellular processes and its role as a metabolite in biological systems.
Medicine: Investigated for its potential therapeutic effects and its role in the pharmacokinetics of Tamsulosin.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes for Tamsulosin production.
Mechanism of Action
The mechanism of action of Unii-6F9N0FD3GS involves its interaction with alpha-1 adrenergic receptors, similar to its parent compound Tamsulosin. By binding to these receptors, it helps relax the muscles in the prostate and bladder neck, making it easier to urinate. This action is particularly beneficial in treating symptoms of benign prostatic hyperplasia.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares UNII-6F9N0FD3GS with three structurally related compounds, selected based on molecular features, bioactivity, and synthetic pathways described in recent studies.
Key Compounds for Comparison
CAS 918538-05-3 (C₆H₃Cl₂N₃): A dichlorinated pyrrolotriazine derivative with applications in medicinal chemistry .
CAS 66073-33-4 (C₁₂H₁₃NO₅): A nitroaryl-substituted butyrate ester with hydrogenation-dependent synthesis .
CAS 106312-36-1 (C₉H₇F₃O₂): A trifluoromethyl oxy compound exhibiting high gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration .
Critical Analysis of Research Findings
Bioactivity Overlap : All three compounds share moderate bioavailability (score 0.55) but differ in target engagement. For example, CAS 106312-36-1 ’s BBB permeability contrasts with the irritant risks of CAS 918538-05-3 .
Metabolic Stability : Fluorinated compounds (e.g., CAS 106312-36-1 ) show enhanced resistance to CYP-mediated degradation compared to chlorinated analogs .
Safety Profiles : Only CAS 918538-05-3 has documented irritant hazards, necessitating stringent handling protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
